3-(1H-pyrazol-5-yl)benzoic acid

Overview

Description

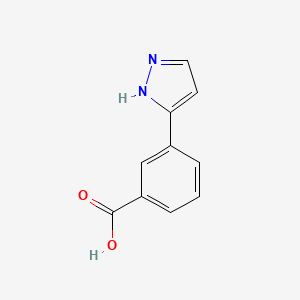

3-(1H-pyrazol-3-yl)benzoic acid is an organic compound with the molecular formula C10H8N2O2. It consists of a benzoic acid moiety substituted with a pyrazole ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-3-yl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with hydrazine derivatives. One common method includes the cyclization of 3-aminobenzoic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced forms.

Substitution: Formation of nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

3-(1H-pyrazol-3-yl)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

- 3-(1H-pyrazol-5-yl)benzoic acid

- 3-(1H-pyrazol-1-yl)benzoic acid

- 2-(1H-pyrazol-3-yl)benzoic acid

Uniqueness

3-(1H-pyrazol-3-yl)benzoic acid is unique due to the specific position of the pyrazole ring on the benzoic acid moiety. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

3-(1H-pyrazol-5-yl)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

This compound is characterized by the presence of a pyrazole ring and a benzoic acid moiety. Its molecular structure can be represented as follows:

This compound is often synthesized through various chemical reactions involving pyrazole derivatives and benzoic acid.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. A study demonstrated that derivatives of pyrazole can selectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. These compounds showed efficacy in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it demonstrated significant activity against drug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be as low as 0.78 µg/mL, indicating potent antimicrobial effects .

| Pathogen | MIC (µg/mL) |

|---|---|

| Acinetobacter baumannii | 0.78 |

| Staphylococcus aureus | 0.12 |

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it was reported that this compound could inhibit the proliferation of breast cancer cells with an IC50 value of approximately 15 µM .

Case Study 1: Antimicrobial Efficacy

In a controlled study, various pyrazole derivatives were tested for their ability to eliminate persister cells of S. aureus. The results indicated that certain derivatives significantly reduced the viability of persister cells compared to standard antibiotics like vancomycin, which showed minimal effectiveness against non-growing bacterial cells .

Case Study 2: In Vivo Toxicity Assessment

A comprehensive toxicity assessment was conducted using mouse models to evaluate the safety profile of this compound. The study monitored physiological blood markers for organ injury and found no significant toxicity at therapeutic doses, supporting its potential for further development as a therapeutic agent .

Research Findings

Recent studies have refined our understanding of the biological activity of this compound:

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes linked to inflammation and microbial resistance.

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrazole ring significantly affect the biological activity, highlighting the importance of molecular modifications in enhancing efficacy .

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZRBZWATRFHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383762 | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-11-0 | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850375110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1H-pyrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-Pyrazol-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1H-PYRAZOL-3-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR25BS8RW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.